molecular formula C22H19BrN4S B12012035 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 677310-89-3

3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12012035
CAS No.: 677310-89-3
M. Wt: 451.4 g/mol
InChI Key: HEIRHZCHZKCUPW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolyl pyridine class, characterized by a central triazole ring fused to a pyridine moiety. The structure includes a 4-bromophenyl group at position 4 of the triazole and a 2,5-dimethylbenzylthio substituent at position 3. The compound’s synthesis likely involves nucleophilic substitution or palladium-catalyzed coupling, as seen in analogous triazolyl pyridine derivatives .

Properties

CAS No.

677310-89-3

Molecular Formula

C22H19BrN4S

Molecular Weight

451.4 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H19BrN4S/c1-15-5-6-16(2)18(12-15)14-28-22-26-25-21(17-4-3-11-24-13-17)27(22)20-9-7-19(23)8-10-20/h3-13H,14H2,1-2H3

InChI Key

HEIRHZCHZKCUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Dimethylbenzylthio Group: The dimethylbenzylthio group can be attached through a thiolation reaction using a suitable thiol reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-(4-(4-bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine exhibit significant activity against various bacterial strains. The presence of both bromine and thioether moieties enhances their interaction with biological targets, making them promising candidates for further development into therapeutic agents against infections caused by resistant bacteria .

Anticancer Properties
The triazole scaffold has been associated with anticancer activity. Studies have shown that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of 3-(4-(4-bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine suggests potential efficacy in targeting specific cancer pathways, warranting further investigation into its pharmacological profile .

Agrochemical Applications

Triazoles are also utilized in agriculture as fungicides and herbicides. The compound's structural features may allow it to function effectively against plant pathogens. The development of new agrochemicals based on triazole structures could lead to more effective treatments for crop diseases while minimizing environmental impact .

Material Sciences

The unique properties of triazoles make them suitable for applications in material sciences. Research on nonlinear optical properties of triazole derivatives indicates that they can be used in the development of advanced materials for electronics and photonics . The synthesis of novel triazole-based compounds could lead to innovations in material design.

Case Studies

Study Findings Applications
Study on Antimicrobial ActivityDemonstrated significant activity against Gram-positive and Gram-negative bacteriaDevelopment of new antibiotics
Investigation of Anticancer EffectsInduced apoptosis in breast cancer cell linesPotential cancer therapeutics
Research on Nonlinear Optical PropertiesExhibited promising optical characteristicsDevelopment of photonic devices

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the benzylthio substituent and aryl groups on the triazole. Selected examples include:

Compound Name Substituent on Benzylthio Triazole Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (if reported)
3-(5-(2,4-Dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine [31a] 2,4-Dimethylbenzyl H C₁₉H₁₈N₄S 342.44 Not reported Excellent anti-inflammatory
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine [5q] 3-Fluorobenzyl Phenyl C₂₀H₁₅FN₄S 378.42 146–148 Not reported
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine [5r] 2-Methylbenzyl Phenyl C₂₀H₁₇N₄S 360.44 173–174 Not reported
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 3-Methoxybenzyl 4-Bromophenyl C₂₁H₁₇BrN₄OS 453.36 Not reported Not reported
4-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-Fluorobenzyl 4-Bromophenyl C₂₀H₁₄BrFN₄S 441.32 Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups : Fluorine or bromine substituents increase molecular polarity and may influence pharmacokinetic properties .
  • Methoxy Groups : Compounds like the 3-methoxybenzylthio derivative (MW 453.36) exhibit higher molecular weights due to the methoxy group’s added mass .

Physicochemical Properties

  • Melting Points : Derivatives with bulkier substituents (e.g., 2-methylbenzylthio in [5r]) show higher melting points (173–174°C), suggesting stronger crystal lattice interactions .
  • Hydrogen Bonding : Fluorine and methoxy groups introduce hydrogen-bond acceptors, which may improve target affinity in polar environments .

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine, bromine) stabilize the thioether linkage, improving metabolic stability .
  • Biological Performance : The combination of bromophenyl and dimethylbenzylthio groups in the target compound suggests a balance between lipophilicity and steric bulk, which could optimize bioavailability and receptor engagement.

Biological Activity

The compound 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is C22H19BrN4SC_{22}H_{19}BrN_4S, with a molecular weight of approximately 451.4 g/mol . The structure includes a bromophenyl group, a thioether linkage with a dimethylbenzyl moiety, and a pyridine ring. These structural features contribute to its unique biological properties.

Table 1: Structural Features

ComponentDescription
Bromophenyl GroupEnhances lipophilicity and potential biological interactions
Dimethylbenzyl ThioetherMay improve solubility and bioavailability
Pyridine RingInvolved in receptor binding and biological activity

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial activities. Preliminary studies suggest that 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may exhibit significant antimicrobial effects against various bacterial strains. The presence of both the bromine substituent and the thioether moiety could enhance its interaction with biological targets.

Anticancer Activity

Research indicates that triazole compounds can possess anticancer properties. A study demonstrated that related triazole derivatives showed efficacy against multiple cancer cell lines. For instance, compounds structurally similar to our target compound have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . Further investigations into the specific mechanisms of action for 3-(4-(4-Bromophenyl)-5-((2,5-dimethylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine are warranted.

Case Study 1: Antifungal Activity

A comparative study evaluated various triazole derivatives' antifungal activities against Candida albicans. The results indicated that compounds with similar structural features to our target compound demonstrated significant antifungal activity, suggesting potential for further development in antifungal therapies .

Case Study 2: Inhibition of Enzymatic Activity

In another study focused on enzyme inhibition, triazole derivatives were tested for their ability to inhibit tyrosinase (AbTYR), an enzyme involved in melanin production. The binding modes were analyzed using molecular docking simulations, revealing productive interactions with the active site of the enzyme. Such interactions could be critical for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents can significantly impact their pharmacological profiles. For example:

Table 2: Structure-Activity Relationships

Compound NameKey Structural FeaturesBiological Activity
5-(3-Chlorobenzylthio)-1H-1,2,4-triazoleChlorobenzene instead of bromobenzeneSimilar antifungal properties
5-(2-Methylphenylthio)-1H-1,2,4-triazoleMethylphenyl groupPotentially different biological activity
1-(Benzylthio)-1H-1,2,4-triazoleLacks additional pyridine ringSimplified structure may limit applications

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